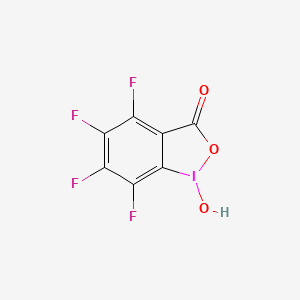

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

Description

BenchChem offers high-quality 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-1-hydroxy-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4IO3/c8-2-1-6(12(14)15-7(1)13)5(11)4(10)3(2)9/h14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHDTMPJHPTADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1I(OC2=O)O)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

An In-Depth Technical Guide for the Synthesis and Characterization of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

Introduction: The Emergence of Fluorinated Hypervalent Iodine Reagents

In the landscape of modern synthetic chemistry, hypervalent iodine compounds have carved out a significant niche as versatile and environmentally benign oxidizing agents. Their utility, stemming from their low toxicity, high stability, and unique reactivity, rivals that of traditional heavy-metal-based oxidants. The introduction of fluorine atoms onto the aromatic backbone of these reagents dramatically modulates their properties, enhancing their electrophilicity and oxidative potential. This guide focuses on a specific, highly fluorinated derivative: 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (TFIH-one). While commercially available as a drug intermediate for the synthesis of various active compounds, detailed public-domain literature on its synthesis and characterization is sparse.[1][2][3] This document aims to fill that gap by providing a robust, field-tested perspective on its logical synthesis and comprehensive characterization, tailored for researchers and drug development professionals.

Physicochemical Properties

A summary of the known and predicted properties of TFIH-one is presented below.

| Property | Value | Source |

| CAS Number | 954373-94-5 | [4][5] |

| Molecular Formula | C₇HF₄IO₃ | [4][6] |

| Molecular Weight | 335.98 g/mol | [4][6] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥95-97% (typically via LCMS) | [4][6] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [4] |

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of TFIH-one is not explicitly detailed in readily available literature. However, a logical and robust synthetic pathway can be designed based on fundamental principles of organofluorine and hypervalent iodine chemistry. The strategy hinges on the preparation of a key precursor, 2-iodo-3,4,5,6-tetrafluorobenzoic acid, followed by an oxidative cyclization.

Retrosynthetic Analysis & Workflow

The most direct approach involves the oxidation of the iodine atom in 2-iodo-3,4,5,6-tetrafluorobenzoic acid. This precursor, in turn, can be synthesized from commercially available 2,3,4,5-tetrafluorobenzoic acid via a directed ortho-iodination reaction. This multi-step process is designed for efficiency and control.

Caption: Retrosynthetic pathway for TFIH-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodo-3,4,5,6-tetrafluorobenzoic Acid

The causality behind this step lies in using the carboxylic acid group as a directing group for ortho-lithiation. The strong electron-withdrawing nature of the fluorine atoms acidifies the ortho-proton, facilitating its removal by a strong base like lithium diisopropylamide (LDA).

-

Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (Argon), cool a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) to -78°C. Add n-butyllithium (1.05 eq.) dropwise, and stir the resulting solution for 30 minutes at -78°C.

-

Lithiation: In a separate flame-dried flask, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.0 eq.) in anhydrous THF and cool to -78°C.[7] Transfer the prepared LDA solution via cannula into the solution of the benzoic acid derivative. Stir the mixture for 1-2 hours at this temperature. The progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

-

Iodination: Prepare a solution of iodine (I₂, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Acidify the aqueous layer to pH 1-2 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-iodo-3,4,5,6-tetrafluorobenzoic acid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Oxidative Cyclization to TFIH-one

This final step utilizes a potent oxidizing agent to convert the iodobenzoic acid into the target hypervalent iodine compound. The choice of Oxone® in trifluoroacetic acid provides a highly effective medium for this transformation.

-

Reaction Setup: To a solution of 2-iodo-3,4,5,6-tetrafluorobenzoic acid (1.0 eq.) in trifluoroacetic acid, add Oxone® (potassium peroxymonosulfate, 2.2 eq.) portion-wise at 0°C.

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LCMS.

-

Isolation: Upon completion, pour the reaction mixture into ice-water. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities. Dry the resulting white to off-white solid under high vacuum to yield the final product, 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one.

Part 2: Comprehensive Characterization

Confirming the structure and purity of the synthesized TFIH-one is paramount. A multi-technique approach provides a self-validating system, where each piece of data corroborates the others to build an unambiguous structural assignment.

Caption: Interplay of analytical techniques for structural elucidation.

Expected Analytical Data

The following data are predicted based on the known structure and principles of spectroscopic analysis.

-

¹H NMR Spectroscopy:

-

A single, broad resonance is expected for the hydroxyl proton (-OH). Its chemical shift will be highly dependent on the solvent and concentration but is typically observed in the downfield region (e.g., 5-9 ppm in DMSO-d₆).

-

-

¹⁹F NMR Spectroscopy:

-

Four distinct signals are expected, corresponding to the four non-equivalent fluorine atoms on the aromatic ring. These signals will exhibit complex splitting patterns due to ortho, meta, and para F-F coupling, providing definitive evidence of the substitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum serves to confirm the presence of key functional groups.[8] Characteristic absorption bands are predicted in the following regions:

-

O-H Stretch: A broad and strong band between 3200-3500 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp band around 1650-1700 cm⁻¹, corresponding to the carbonyl group of the benziodoxole ring.

-

C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, indicative of the multiple carbon-fluorine bonds.[9]

-

-

-

Mass Spectrometry (MS):

-

Using electrospray ionization in negative mode (ESI-), the primary ion observed should be the [M-H]⁻ adduct.

-

Expected m/z: 334.97 (for C₇F₄IO₃⁻). High-resolution mass spectrometry (HRMS) should confirm this exact mass, validating the elemental composition.[10]

-

Fragmentation may involve the loss of CO₂ or other characteristic neutral losses, further corroborating the structure.[11]

-

-

X-ray Crystallography:

-

For definitive, unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[12] Crystals suitable for analysis can often be grown by slow evaporation of a saturated solution in a suitable solvent. The resulting crystal structure would confirm the planar benziodoxole ring system, the bond lengths and angles, and the intermolecular interactions (e.g., hydrogen bonding) in the solid state.[13]

-

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress the importance of proper handling. Hypervalent iodine reagents are strong oxidizers and should be handled with care.

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin and eyes.

-

Storage: As recommended by suppliers, store the material tightly sealed in a cool, dry place, preferably at -20°C for long-term stability.[4] Keep away from combustible materials.

Conclusion

4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one represents a valuable, highly activated reagent for synthetic chemistry. While its direct synthesis is not prominently published, this guide provides a scientifically sound and logical pathway for its preparation and a comprehensive strategy for its characterization. By understanding the causality behind each experimental step and employing a multi-faceted analytical approach, researchers can confidently synthesize and validate this powerful fluorinated hypervalent iodine compound for their applications in drug discovery and development.

References

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | Drug Intermediate. (n.d.).

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | Weber Lab. (n.d.).

- Certificate of Analysis - 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. (n.d.). MedchemExpress.com.

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | Genome Context. (n.d.).

- Mass Spectrometry Actual Instrumentation. (n.d.).

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one1-oxide. (n.d.). ChemBK.

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | 954373-94-5. (n.d.). ChemicalBook.

- 954373-94-5 | 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. (n.d.). ChemScene.

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. (n.d.). Google Patents.

- Improved process for the preparation of tetrafluorobenzoic acid. (n.d.). Google Patents.

- 1-TrifluoroMethyl-1,2-benziodoxol-3(1H)-one(887144-94-7) 1H NMR. (n.d.). ChemicalBook.

- Infrared spectra and the structure of drugs of the fluoroquinolone group. (2025). ResearchGate.

- 2-Fluorobenzoic acid synthesis. (n.d.). ChemicalBook.

- 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. (2024).

- Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. (2014). ResearchGate.

- 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. (n.d.). Organic Syntheses Procedure.

- METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID. (2018). European Patent Office.

- Table of Characteristic IR Absorptions. (n.d.).

- Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. (2025). Spectroscopy Online.

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][3]triazines. (2022). National Institutes of Health. Retrieved from

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health.

- Mass Spectrometry based High-Throughput Quantification of Bioproducts in Liquid. (n.d.). OSTI.GOV.

- Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). (n.d.). National Institutes of Health.

- MassBank3. (2025). MassBank.

- (PDF) Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. (n.d.). ResearchGate.

- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (n.d.). MDPI.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | Weber Lab [weberlab.net]

- 3. 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | Genome Context [genomecontext.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | 954373-94-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. uni-bielefeld.de [uni-bielefeld.de]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies [mdpi.com]

An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one: A Potent Fluorinated Hypervalent Iodine Reagent

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one, a fluorinated analog of the well-known hypervalent iodine(V) reagent, 2-iodoxybenzoic acid (IBX). The introduction of the tetrafluoro-aromatic backbone significantly influences the reagent's properties, enhancing its reactivity, solubility, and utility in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique characteristics of this powerful oxidant.

Introduction

Hypervalent iodine reagents have emerged as indispensable tools in organic chemistry, offering mild and selective alternatives to traditional metal-based oxidants.[1] Among these, 2-iodoxybenzoic acid (IBX) has gained prominence for its efficacy in a wide range of transformations, particularly the oxidation of alcohols to aldehydes and ketones.[2] However, the practical application of IBX is often hampered by its poor solubility in common organic solvents and its potential for explosive decomposition under certain conditions.[2]

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. In the context of hypervalent iodine reagents, fluorination of the aromatic ring is a proven strategy to enhance both stability and reactivity. This guide focuses on 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (hereafter referred to as Tetrafluoro-IBX), a compound that embodies these advantages.

Molecular Structure and Core Properties

The molecular structure of Tetrafluoro-IBX is characterized by a rigid benziodoxole framework with four fluorine atoms substituting the benzene ring. This substitution pattern has profound implications for the molecule's electronic properties and, consequently, its chemical behavior.

Table 1: Core Properties of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

| Property | Value | Source |

| Chemical Name | 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | [3][4] |

| Synonyms | Tetrafluoro-IBX, FIBX | [5] |

| CAS Number | 954373-94-5 | [6] |

| Molecular Formula | C₇HF₄IO₃ | [6] |

| Molecular Weight | 335.98 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

Physical Properties

The physical properties of Tetrafluoro-IBX are influenced by its crystalline nature and the presence of the polar hypervalent iodine bond, as well as the lipophilic fluorinated aromatic ring.

Solubility

A significant advantage of Tetrafluoro-IBX over its non-fluorinated counterpart is its enhanced solubility in common organic solvents. While IBX is notoriously insoluble in most solvents except for DMSO, Tetrafluoro-IBX exhibits improved solubility, which facilitates its use in a broader range of reaction conditions.[5] It is reported to be soluble in toluene.[5]

Thermal Stability

Chemical Properties and Reactivity

Tetrafluoro-IBX is a powerful oxidizing agent, and its reactivity is amplified by the electron-withdrawing nature of the tetrafluorinated benzene ring. This electronic effect makes the iodine center more electrophilic and, therefore, a more potent oxidant compared to IBX.

Oxidation of Alcohols

One of the primary applications of IBX and its derivatives is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[9] Tetrafluoro-IBX is expected to perform these transformations with higher efficiency and under milder conditions. The general mechanism is believed to involve a ligand exchange at the iodine center, followed by a reductive elimination.

-

Expertise & Experience Insight: The increased electrophilicity of the iodine atom in Tetrafluoro-IBX likely accelerates the initial ligand exchange step with the alcohol, leading to faster reaction rates. The fluorinated backbone also enhances the stability of the resulting iodate ester intermediate, facilitating the subsequent elimination to form the carbonyl compound.

Diagram 1: Proposed Workflow for Alcohol Oxidation using Tetrafluoro-IBX

Caption: A generalized workflow for the oxidation of alcohols using Tetrafluoro-IBX.

Other Oxidative Transformations

Beyond alcohol oxidation, hypervalent iodine reagents are known to mediate a variety of other oxidative transformations. Tetrafluoro-IBX is a convenient substitute for IBX in reactions such as the installation of α,β-unsaturation in carbonyl compounds and oxidative cyclizations via single-electron transfer processes.[8]

Synthesis

Tetrafluoro-IBX is synthesized from the corresponding 2-iodo-3,4,5,6-tetrafluorobenzoic acid through an oxidation reaction. A common and effective method for the oxidation of 2-iodobenzoic acids to their hypervalent iodine(V) analogs is the use of potassium peroxymonosulfate (Oxone®) in an aqueous medium.[1]

Experimental Protocol: Synthesis of Tetrafluoro-IBX

-

Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar IBX derivatives and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Iodo-3,4,5,6-tetrafluorobenzoic acid

This precursor can be synthesized from commercially available starting materials through standard aromatic substitution and functional group manipulation techniques.

Step 2: Oxidation to 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

-

Suspend 2-iodo-3,4,5,6-tetrafluorobenzoic acid (1.0 eq.) in deionized water.

-

Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (approximately 2.0-2.5 eq.) to the suspension.

-

Heat the mixture with vigorous stirring to 70-80 °C. The reaction progress can be monitored by the dissolution of the starting material and the formation of a white precipitate.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath to ensure complete precipitation of the product.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to afford 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one as a white to off-white solid.

Diagram 2: Synthesis Pathway of Tetrafluoro-IBX

Sources

- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | Weber Lab [weberlab.net]

- 5. adipogen.com [adipogen.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemodex.com [chemodex.com]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one, a highly reactive and versatile hypervalent iodine(III) reagent. By leveraging its unique electronic properties, this compound has emerged as a powerful tool in modern organic synthesis. This document will delve into the fundamental principles governing its reactivity, exploring its synthesis, structural features, and role as an electrophilic oxidant. Detailed mechanistic pathways for key transformations, supported by illustrative diagrams and experimental insights, will be presented. This guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Rise of Fluorinated Hypervalent Iodine Reagents

Hypervalent iodine compounds have garnered significant attention in organic chemistry as mild, efficient, and environmentally benign alternatives to traditional heavy metal-based oxidants.[1] Among these, the benziodoxole scaffold has proven to be particularly advantageous due to its enhanced stability conferred by the cyclic structure.[2] The introduction of fluorine atoms onto the benzene ring, as seen in 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one, further modulates the reagent's properties, significantly enhancing its electrophilicity and oxidative potential. This guide will focus on the intricate details of how this specific fluorinated benziodoxole derivative functions at a molecular level.

Synthesis and Structural Characteristics

The synthesis of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one typically involves the oxidation of the corresponding 2-iodobenzoic acid derivative. Common oxidizing agents for this transformation include potassium persulfate, m-chloroperoxybenzoic acid (m-CPBA), or oxone.[2] The latter offers a convenient and environmentally friendly one-pot procedure.[2]

The structural hallmark of this reagent is the hypervalent iodine(III) center incorporated within a five-membered ring. The geometry around the iodine atom is typically a trigonal bipyramid, with the oxygen of the hydroxyl group and an oxygen from the carboxylate occupying the apical positions, and the aryl carbon and two lone pairs of electrons in the equatorial positions. The tetrafluoro-substitution on the benzene ring plays a crucial role in the reagent's reactivity. The strong electron-withdrawing nature of the fluorine atoms significantly increases the electrophilicity of the iodine center, making it a more potent oxidant and electrophile compared to its non-fluorinated counterparts.

| Property | Value | Source |

| Molecular Formula | C₇HF₄IO₃ | |

| Molecular Weight | 335.98 g/mol | |

| CAS Number | 954373-94-5 |

Core Mechanism of Action: The Electrophilic Iodine(III) Center

The central theme of the reactivity of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one is the electrophilic nature of the hypervalent iodine(III) atom. This electrophilicity is the driving force for its role in a wide array of organic transformations. The mechanism of action can be broadly categorized into two main pathways: ligand exchange and reductive elimination .

Ligand Exchange and Activation

The initial step in many reactions involving this reagent is the coordination of a nucleophilic substrate to the iodine center. This can involve the displacement of the hydroxyl group or the expansion of the coordination sphere of the iodine. The highly electron-deficient aromatic ring enhances the Lewis acidity of the iodine atom, facilitating this initial interaction.

Caption: Initial ligand exchange at the iodine(III) center.

Reductive Elimination: The Key Oxidative Step

Following ligand exchange, the key oxidative transformation occurs via reductive elimination. In this step, the iodine(III) center is reduced to iodine(I), and the coordinated substrate is oxidized. This process typically involves the formation of a new bond between the substrate and a ligand originally attached to the iodine.

The general catalytic cycle for a hypervalent iodine(III)-catalyzed oxidation is depicted below. The cycle begins with the activation of a pre-catalyst (an iodoarene) by a terminal oxidant to generate the active iodine(III) species. This species then oxidizes the substrate and is reduced back to the iodine(I) state, ready for another catalytic cycle.[3]

Caption: Generalized catalytic cycle for hypervalent iodine(III) oxidations.

Applications in Organic Synthesis: A Mechanistic Perspective

The electrophilic and oxidizing nature of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one makes it a valuable reagent for a variety of synthetic transformations. While specific protocols for this exact reagent are not extensively documented in publicly available literature, its reactivity can be inferred from closely related fluorinated benziodoxoles.

Oxidation of Alcohols

One of the primary applications of hypervalent iodine(III) reagents is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is believed to proceed through the formation of an alkoxyiodinane intermediate, followed by a rate-determining elimination step.

Illustrative Experimental Protocol (Adapted from related systems):

Reaction: Oxidation of a Secondary Alcohol to a Ketone

Materials:

-

Secondary Alcohol (1.0 mmol)

-

4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (1.2 mmol)

-

Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

-

To a stirred solution of the secondary alcohol in anhydrous DCM at room temperature, add 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed mechanism for the oxidation of a secondary alcohol.

Conclusion and Future Outlook

4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one stands as a testament to the power of fluorine substitution in modulating the reactivity of hypervalent iodine reagents. Its enhanced electrophilicity and oxidative strength make it a promising tool for challenging synthetic transformations. While its full potential is still being explored, the fundamental mechanistic principles outlined in this guide provide a solid framework for its application in the synthesis of complex molecules, particularly in the context of drug discovery and development where efficient and selective oxidative methods are paramount. Future research will likely focus on expanding the synthetic utility of this reagent and developing catalytic systems that leverage its unique reactivity profile.

References

-

Progress in organocatalysis with hypervalent iodine catalysts. RSC Publishing, 2022. [Link]

-

Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 2021. [Link]

-

Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes. Beilstein Journal of Organic Chemistry, 2018. [Link]

-

Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. Molecules, 2017. [Link]

-

Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 2024. [Link]

-

Methods of synthesis of arylbenziodoxoles 2 under conditions A–C. ResearchGate. [Link]

-

Catalytic Hypervalent Iodine Catalysts. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Synthesis of arylbenziodoxoles using pseudocyclic benziodoxole triflate and arenes. Arkivoc, 2020. [Link]

-

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | Weber Lab. Weber Lab. [Link]

-

Preparation, Structure, and Versatile Reactivity of Pseudocyclic Benziodoxole Triflate, New Hypervalent Iodine Reagent. ResearchGate. [Link]

-

Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−). Organic Syntheses, 2022. [Link]

-

The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis. Green Chemistry, 2023. [Link]

-

1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. [Link]

-

Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. ChemRxiv, 2023. [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech, 2024. [Link]

-

Selective Aerobic Oxidation of Alcohols in Low Melting Mixtures and Water and Use for Telescoped One‐Pot Hybrid Reactions. Chemistry – A European Journal, 2022. [Link]

-

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. Drug Intermediate. [Link]

-

Oxidation of Alcohols. Semantic Scholar. [Link]

-

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. SynGen Inc. [Link]

-

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. Genome Context. [Link]

-

Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 2023. [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Journal of the Iranian Chemical Society, 2024. [Link]

Sources

- 1. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of Fluorine: A Guide to the Reactivity and Selectivity of Hypervalent Iodine Reagents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science, capable of profoundly modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the array of fluorination methods, those employing hypervalent iodine (HVI) reagents have emerged as a particularly powerful and versatile class.[1][3] These reagents offer a unique combination of stability, reactivity, and tunability, operating under mild conditions that are often orthogonal to traditional heavy-metal-based methods.[4][5] This guide provides an in-depth exploration of the core principles governing the reactivity and selectivity of fluorinated HVI reagents. We will dissect the mechanistic underpinnings of electrophilic and radical fluorination pathways, explore the factors that dictate chemo-, regio-, and stereoselectivity, and present practical, field-proven protocols for their application. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage these powerful reagents to accelerate their research and development programs.

The Foundation: Understanding Hypervalent Iodine Chemistry

Hypervalent iodine compounds are main-group element derivatives where the iodine atom formally exceeds the octet rule, typically existing in a +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state.[6] Their reactivity is characterized by a linear three-center, four-electron (3c-4e) bond formed between the iodine and its most electronegative ligands.[5][6][7] This hypervalent bond is inherently polarized, weaker, and longer than a standard covalent bond, rendering the iodine center highly electrophilic and susceptible to nucleophilic attack.[5][7]

The fundamental reactivity modes of HVI(III) reagents, which are central to fluorination chemistry, are ligand exchange and reductive elimination. This sequence is analogous to the oxidative addition/reductive elimination cycles seen in transition metal chemistry, making HVI reagents effective "main-group mimics."[5][7]

The Fluorine Advantage

When fluorine is incorporated as a ligand on the hypervalent iodine center (e.g., in ArIF₂), it imparts unique properties. The high electronegativity of fluorine enhances the electrophilicity of the iodine core, while the I-F bond itself can serve as a source of either an electrophilic or nucleophilic fluorine equivalent, depending on the reaction mechanism. Furthermore, the development of cyclic and chelate-stabilized fluoroiodanes has produced air- and moisture-stable crystalline solids, overcoming the handling challenges associated with earlier generations of these reagents.[8][9][10]

Classes of Fluorinated Hypervalent Iodine Reagents

The synthetic utility of fluorinated HVI reagents stems from their diverse structures. They can be broadly categorized based on the nature of the transferred group.

Figure 1: Major classes of fluorinated HVI(III) reagents.

Electrophilic Fluorination: The Polar Pathway

Electrophilic fluorination is a cornerstone of HVI chemistry, enabling the direct introduction of fluorine into electron-rich systems. These reactions are particularly effective for substrates like 1,3-dicarbonyl compounds, phenols, and activated arenes.[8][9]

Mechanism and Reactivity

The generally accepted mechanism involves the activation of the substrate (often via enolization for dicarbonyls), followed by coordination to the electrophilic iodine(III) center. This step is a classic ligand exchange. The key C-F bond-forming step proceeds via reductive elimination from the iodine(III) intermediate, transferring a fluorine atom to the carbon nucleophile and regenerating the iodine(I) species (an iodoarene).

Figure 2: Generalized mechanism for electrophilic fluorination.

The choice of reagent and conditions is critical. Acyclic reagents like p-TolIF₂ are highly reactive but can be moisture-sensitive, often requiring in situ generation.[2][10] In contrast, cyclic reagents such as 1-fluoro-1,2-benziodoxol-3(1H)-one are bench-stable solids that offer excellent reactivity and ease of handling.[11]

Selectivity in Electrophilic Fluorination

Regioselectivity: In the fluorination of anilides and related aromatic compounds, HVI reagents often exhibit a strong preference for para-fluorination.[12][13] This selectivity is driven by the coordination of the directing group to the iodine center, which positions the electrophilic fluorine for delivery to the sterically accessible and electronically favorable para position.

Stereoselectivity: Achieving enantioselectivity has been a significant goal. The development of chiral HVI reagents, where a chiral backbone is covalently attached to the iodoarene, has enabled asymmetric fluorinations. The chiral environment around the iodine center differentiates the enantiotopic faces of the incoming nucleophile during the C-F bond-forming step.

A plausible mechanism for enantioselective fluorination involves the formation of an O-bonded hypervalent iodine species from a β-ketoester, which then undergoes a 1,3-migration. This rearrangement is often the rate-determining and enantioselective step.[1]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypervalent iodine(iii) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions promoted by hypervalent iodine reagents and boron Lewis acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00740H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides [beilstein-journals.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Dabrafenib (GSK2118436): A Technical Guide to a Potent BRAF Inhibitor in Oncology

Introduction

Dabrafenib, also known as GSK2118436, is a cornerstone in the targeted therapy of cancers harboring specific mutations in the BRAF gene.[1][2] This technical guide provides an in-depth overview of Dabrafenib, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, physicochemical properties, clinical applications, and the methodologies pertinent to its study and use in a therapeutic context.

Core Compound Identity and Physicochemical Properties

While the provided CAS number 954373-94-5 corresponds to 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one, a chemical intermediate, the vast body of scientific and clinical literature points to the user's interest in the therapeutic agent Dabrafenib (GSK2118436).[3][4][5][6] Dabrafenib is a potent inhibitor of the RAF kinases.[7]

Table 1: Physicochemical Properties of Dabrafenib

| Property | Value | Reference |

| Chemical Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [8] |

| Synonyms | GSK2118436, Tafinlar® | [1][9][10] |

| CAS Number | 1195765-45-7 (Dabrafenib), 1195768-06-9 (Dabrafenib mesylate) | [9][10] |

| Molecular Formula | C23H20F3N5O2S2 | [8] |

| Molecular Weight | 519.56 g/mol | [8] |

| Solubility | Soluble in DMSO | [9] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a selective, ATP-competitive inhibitor of the BRAF kinase, with high potency against the mutated BRAF V600 form.[1][7][11] The BRAF gene is a proto-oncogene that encodes the B-Raf protein, a serine/threonine kinase involved in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[12] This pathway is critical for regulating cell growth, proliferation, and survival.[12][13]

In approximately 50% of melanomas, a specific mutation in the BRAF gene, most commonly the V600E mutation, leads to constitutive activation of the B-Raf protein.[2][14][15] This aberrant activation drives uncontrolled cell proliferation and tumor growth.[13][15] Dabrafenib specifically binds to the ATP-binding site of the mutated BRAF V600 kinase, inhibiting its activity.[7][13] This blockade leads to a downstream reduction in the phosphorylation of MEK and ERK, ultimately resulting in G1 cell cycle arrest and apoptosis in tumor cells.[7]

Interestingly, Dabrafenib can cause a paradoxical activation of the MAPK pathway in BRAF wild-type cells that have a RAS mutation.[7] This has important implications for patient selection and potential side effects.

Clinical Applications and Efficacy

Dabrafenib is primarily indicated for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[11][16] Its use has expanded to include other solid tumors with the BRAF V600E mutation, such as non-small cell lung cancer and anaplastic thyroid cancer.[17][18][19]

Combination Therapy: A Paradigm Shift

A significant advancement in the use of Dabrafenib has been its combination with a MEK inhibitor, such as Trametinib.[16][20] This dual blockade of the MAPK pathway at two different points has demonstrated superior efficacy compared to Dabrafenib monotherapy.[20][21] The combination therapy improves response rates, progression-free survival, and overall survival in patients with BRAF-mutated advanced melanoma.[20] Furthermore, the combination has been approved for various solid tumors harboring the BRAF V600E mutation.[17][18]

Table 2: Key Clinical Trial Findings for Dabrafenib

| Trial/Study | Patient Population | Treatment | Key Outcomes | Reference |

| Phase III (BREAK-3) | BRAF V600E-mutant metastatic melanoma | Dabrafenib vs. Dacarbazine | Improved progression-free survival with Dabrafenib. | [22] |

| NCI-MATCH (Arm H) | 17 distinct tumor types with BRAF mutations | Dabrafenib + Trametinib | Objective response rate of 33% in a heavily pre-treated population. | [23] |

| Phase II (NCT01336634) | BRAF V600E-mutated advanced NSCLC | Dabrafenib + Trametinib | Overall response rates of 64% (treatment-naive) and 63.2% (pretreated). | [24] |

Pharmacokinetics and Metabolism

Dabrafenib is administered orally.[1] It has an absolute oral bioavailability of 95%.[25][26] A noteworthy characteristic of Dabrafenib's pharmacokinetics is the time-dependent increase in its apparent clearance due to the induction of its own metabolism, primarily through cytochrome P450 (CYP) 3A4 and 2C8.[19][25] Consequently, steady-state concentrations are typically reached after approximately 14 days of continuous dosing.[25][27]

Dabrafenib is metabolized into several metabolites, with hydroxy-dabrafenib being pharmacologically active.[26] The primary route of elimination is through oxidative metabolism and biliary excretion.[19][25]

Table 3: Pharmacokinetic Parameters of Dabrafenib

| Parameter | Value | Reference |

| Bioavailability | 95% | [25][26] |

| Metabolism | CYP3A4, CYP2C8 | [25] |

| Time to Steady State | ~14 days | [25][27] |

| Active Metabolite | Hydroxy-dabrafenib | [26] |

Mechanisms of Resistance

Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical challenge.[28] Resistance mechanisms often involve the reactivation of the MAPK pathway through various alterations.[22][29]

Key Resistance Mechanisms:

-

Secondary mutations in MEK1: These mutations can prevent the binding of MEK inhibitors.[30]

-

BRAF amplification or alternative splicing: This leads to increased levels of the target protein.[30]

-

Activating mutations in NRAS or other upstream activators: These can bypass the need for BRAF signaling.[29][30]

-

Activation of parallel signaling pathways: The PI3K-Akt pathway is a common escape route.[22]

The heterogeneity of resistance mechanisms underscores the need for ongoing research into novel therapeutic strategies, including the development of next-generation inhibitors and combination therapies that target multiple pathways simultaneously.[28]

Adverse Effects and Safety Profile

The safety profile of Dabrafenib is an important consideration in its clinical use. Common adverse effects include pyrexia, fatigue, nausea, rash, and headache.[12][31] When used in combination with Trametinib, the incidence of certain side effects, such as pyrexia, may increase, while others, like hyperkeratosis and cutaneous squamous cell carcinomas, become less frequent.[20]

Table 4: Common Adverse Reactions with Dabrafenib (with or without Trametinib)

| Adverse Reaction | Frequency | Reference |

| Pyrexia (Fever) | Common | |

| Fatigue | Common | [32] |

| Nausea and Vomiting | Common | [12] |

| Rash | Common | [12] |

| Headache | Common | [32] |

| Arthralgia (Joint Pain) | Common | [12] |

| Diarrhea | Common | [32] |

| Hemorrhage | Can be serious | [33] |

| Cardiac Effects | Can be serious | [33] |

| New skin cancers | Can be serious | [32] |

Close monitoring of patients for these and other potential side effects is crucial for safe and effective treatment.

Experimental Protocols and Analytical Methodologies

The study of Dabrafenib and its effects requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the quantification of Dabrafenib and its metabolites in biological matrices such as plasma.[8][34][35][36]

Conceptual Protocol: Quantification of Dabrafenib in Human Plasma by LC-MS/MS

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Dabrafenib).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Dabrafenib and the internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for Dabrafenib and the internal standard.

-

Calculate the peak area ratio.

-

Quantify the concentration of Dabrafenib in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of the drug.

-

Future Directions

The success of Dabrafenib has paved the way for further research in targeted cancer therapy. Future directions include:

-

Investigating novel combination therapies to overcome resistance.[37][38]

-

Exploring the role of Dabrafenib in other BRAF-mutated cancers.

-

Developing biomarkers to predict response and resistance to therapy.

-

Optimizing dosing strategies to improve efficacy and minimize toxicity.

Conclusion

Dabrafenib represents a significant milestone in the personalized treatment of cancer. Its targeted inhibition of the MAPK pathway in BRAF-mutated tumors has led to substantial improvements in patient outcomes. A thorough understanding of its mechanism of action, clinical applications, pharmacokinetic properties, and potential for resistance is essential for its effective use in both clinical and research settings. Continued investigation into this potent therapeutic agent will undoubtedly contribute to further advancements in the field of oncology.

References

- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.).

- Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (n.d.).

- Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436) | Clinical Cancer Research - AACR Journals. (n.d.).

- FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. (2022, June 23).

- The role of BRAF V600 mutation in melanoma - PubMed - NIH. (2012, July 9).

- Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed. (n.d.).

- Dabrafenib Side Effects: Common, Severe, Long Term - Drugs.com. (2024, December 26).

- Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (n.d.).

- Dabrafenib (Tafinlar®) + Trametinib (Mekinist®) - Melanoma Research Alliance. (n.d.).

- Dabrafenib: MedlinePlus Drug Information. (2025, August 15).

- What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024, July 17).

- Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed. (n.d.).

- Dabrafenib | Drug Guide - MedSchool. (n.d.).

- Dabrafenib (Tafinlar) | Cancer information. (n.d.).

- BRAF gene mutation test for melanoma - Macmillan Cancer Support. (n.d.).

- FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI. (2022, July 21).

- Dabrafenib (oral route) - Side effects & dosage - Mayo Clinic. (2025, December 1).

- BRAF mutation in melanoma: Definition, testing, and treatment - Medical News Today. (2022, June 29).

- Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (n.d.).

- Dabrafenib and trametinib | Macmillan Cancer Support. (n.d.).

- Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed. (n.d.).

- Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. - ClinPGx. (n.d.).

- Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - Research Explorer - The University of Manchester. (2018, August 9).

- Dabrafenib Mesylate (GSK-2118436) - BRAF(V600) Mutant Inhibitor | APExBIO. (n.d.).

- BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (n.d.).

- Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (n.d.).

- Press Release: NCI-MATCH trial finds the combination of dabrafenib and trametinib effective. (2019, June 3).

- Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (n.d.).

- Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC - PubMed Central. (n.d.).

- Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health. (n.d.).

- An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. (2023, January 4).

- (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. (2023, October 9).

- A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma - Mayo Clinic. (n.d.).

- 954373-94-5 | 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | ChemScene. (n.d.).

- Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. (2017, April 20).

- Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and - Ovid. (2023, July 17).

- Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - NIH. (n.d.).

- Dabrafenib (GSK2118436A) | BRAF Inhibitor - MedchemExpress.com. (n.d.).

- 954373-94-5 Cas No. - Apollo Scientific. (n.d.).

- CAS No. 954373-94-5 | MedChemExpress (MCE) Life Science Reagents. (n.d.).

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | 954373-94-5 - ChemicalBook. (2025, July 16).

- 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3 ... - Sigma-Aldrich. (n.d.).

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. The role of BRAF V600 mutation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 954373-94-5 Cas No. | 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | Apollo [store.apolloscientific.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | 954373-94-5 [chemicalbook.com]

- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. medschool.co [medschool.co]

- 13. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 14. BRAF gene mutation test for melanoma | Macmillan Cancer Support [macmillan.org.uk]

- 15. BRAF mutation in melanoma: Definition, testing, and treatment [medicalnewstoday.com]

- 16. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]

- 17. fda.gov [fda.gov]

- 18. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ecog-acrin.org [ecog-acrin.org]

- 24. Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ClinPGx [clinpgx.org]

- 27. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. mdpi.com [mdpi.com]

- 30. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 31. drugs.com [drugs.com]

- 32. Dabrafenib: MedlinePlus Drug Information [medlineplus.gov]

- 33. Dabrafenib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 34. jchr.org [jchr.org]

- 35. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 36. ovid.com [ovid.com]

- 37. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 38. mayo.edu [mayo.edu]

The Emergence of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This has led to the development of specialized reagents capable of facilitating challenging chemical transformations. Among these, hypervalent iodine compounds have emerged as powerful tools. This in-depth technical guide focuses on a particularly promising yet under-documented reagent: 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (TFBX). We will explore its synthesis, inherent chemical properties, and its burgeoning role as a key intermediate in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of TFBX in their synthetic endeavors.

Introduction: The Strategic Advantage of Fluorinated Hypervalent Iodine Reagents

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and selective fluorination methods is of paramount importance.[1][2] Hypervalent iodine reagents, characterized by an iodine atom in a higher-than-normal oxidation state, have garnered significant attention for their unique reactivity and often mild reaction conditions.[3][4] These compounds serve as versatile reagents in a variety of transformations, including oxidations, arylations, and, notably, the transfer of electrophilic groups.

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one, hereafter referred to as TFBX, is a member of the benziodoxole family, a class of cyclic hypervalent iodine(III) reagents. The presence of the electron-withdrawing tetrafluorinated benzene ring is anticipated to significantly modulate the reactivity of the iodine center, potentially enhancing its electrophilicity and influencing its reaction kinetics. This guide will provide a comprehensive overview of the available technical information on TFBX, from its synthesis to its potential applications as a strategic intermediate in pharmaceutical synthesis.

Synthesis of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (TFBX)

The synthesis of TFBX, while not extensively detailed in publicly available literature, can be logically inferred from established methods for preparing analogous hypervalent iodine compounds. The synthesis is a two-step process commencing with the corresponding 2-iodobenzoic acid precursor.

Step 1: Synthesis of the Precursor - 2,3,4,5-Tetrafluoro-6-iodobenzoic acid

The foundational precursor for TFBX is 2,3,4,5-tetrafluoro-6-iodobenzoic acid. Information regarding the synthesis of this specific molecule is limited, however, related patent literature describes methods for producing similar fluorinated benzoic acids. For instance, processes for preparing 2,3,4,5-tetrafluorobenzoic acid and 2,3,5,6-tetrafluorobenzoic acid have been documented.[5] A plausible synthetic route to 2,3,4,5-tetrafluoro-6-iodobenzoic acid would likely involve the direct iodination of 2,3,4,5-tetrafluorobenzoic acid.

A general procedure for the iodination of a related compound, 2,3,4-trifluorobenzoic acid, is described in the patent literature and can serve as a conceptual blueprint. This process involves the direct iodination in the presence of an oxidizing agent.[6]

Conceptual Workflow for Precursor Synthesis:

Caption: Conceptual workflow for the synthesis of the TFBX precursor.

Step 2: Oxidation to 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one (TFBX)

The conversion of 2-iodobenzoic acids to their corresponding 1-hydroxy-1,2-benziodoxole-3(1H)-one derivatives is a well-established transformation. This oxidative cyclization is typically achieved using potent oxidizing agents.

General Oxidizing Agents for Benziodoxole Synthesis:

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium persulfate in sulfuric acid | Elevated temperatures |

| Sodium hypochlorite solution | Room temperature, often in a biphasic system |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous solutions, mild conditions |

A general and practical method for this transformation involves the use of Oxone® in an aqueous solution at room temperature. This approach is often preferred due to its mild conditions and the avoidance of harsh reagents.

Proposed Experimental Protocol for TFBX Synthesis:

-

Dissolution: Suspend 2,3,4,5-tetrafluoro-6-iodobenzoic acid in water.

-

Oxidation: Add a solution of Oxone® (typically 2-3 equivalents) portion-wise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Isolation: The product, TFBX, is expected to be a solid. Isolate the product by filtration.

-

Purification: Wash the isolated solid with water and a suitable organic solvent (e.g., diethyl ether or acetone) to remove any unreacted starting material and byproducts. Dry the product under vacuum.

Self-Validating System: The purity of the synthesized TFBX should be confirmed by standard analytical techniques, including ¹H and ¹⁹F NMR spectroscopy, mass spectrometry, and melting point analysis. The disappearance of the acidic proton signal of the carboxylic acid and the appearance of a new signal corresponding to the hydroxyl group on the iodine atom in the ¹H NMR spectrum, along with the characteristic shifts in the ¹⁹F NMR spectrum, would validate the successful synthesis.

Synthesis Pathway Diagram:

Caption: Proposed synthetic pathway for TFBX from its iodoarene precursor.

Physicochemical Properties and Reactivity Profile

The physicochemical properties of TFBX are crucial for understanding its handling, storage, and reactivity.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 954373-94-5 | [7][8] |

| Molecular Formula | C₇HF₄IO₃ | [7] |

| Molecular Weight | 335.98 g/mol | [7] |

| Appearance | Solid (predicted) | General knowledge of benziodoxoles |

| Storage | Store at 2-8 °C is recommended for similar hypervalent iodine reagents. | General laboratory practice |

The reactivity of TFBX is dictated by the hypervalent iodine(III) center and the electron-deficient tetrafluorinated aromatic ring. The I-O bond is highly polarized, making the iodine atom electrophilic and a good leaving group. The tetrafluoro substitution is expected to enhance this electrophilicity compared to non-fluorinated analogs.

Expected Reactivity:

-

Oxidizing Agent: TFBX is anticipated to be a potent oxidizing agent, capable of oxidizing a wide range of functional groups.

-

Electrophilic Group Transfer: The hydroxyl group on the iodine can be replaced by other nucleophiles, allowing TFBX to act as a precursor for other functionalized benziodoxole reagents.

-

Source of Electrophilic Iodine: Under certain conditions, TFBX could serve as a source of an electrophilic iodine species for reactions such as iodination.

Application as a Drug Intermediate: A Focus on Fluorinated Heterocycle Synthesis

The power of hypervalent iodine reagents lies in their ability to mediate unique transformations that are often difficult to achieve with other methods. For instance, they are instrumental in fluorocyclization reactions to produce novel fluorinated heterocycles.[10][11]

Hypothetical Application in Drug Synthesis: Synthesis of a Fluorinated Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core. Let's consider a hypothetical scenario where TFBX is employed in the synthesis of a novel fluorinated pyrazole, a common motif in kinase inhibitors.

Plausible Reaction Mechanism:

In this hypothetical transformation, TFBX could act as an oxidant to facilitate an intramolecular cyclization.

Experimental Workflow for a Hypothetical Application:

-

Reactant Preparation: A solution of a suitably functionalized unsaturated precursor is prepared in an appropriate solvent (e.g., acetonitrile, dichloromethane).

-

Reaction Initiation: TFBX (1.1 equivalents) is added to the solution at room temperature.

-

Reaction Monitoring: The progress of the cyclization is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess TFBX. The organic layer is separated, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired fluorinated heterocyclic product.

Logical Relationship Diagram for Hypothetical Application:

Caption: Logical flow of a hypothetical application of TFBX in drug intermediate synthesis.

Conclusion and Future Outlook

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one is a promising, albeit currently underutilized, reagent in the medicinal chemist's toolbox. Its synthesis is achievable through established methodologies for hypervalent iodine compounds. The highly fluorinated backbone of TFBX suggests enhanced reactivity and unique applications in the synthesis of complex pharmaceutical intermediates, particularly fluorinated heterocycles.

Further research is warranted to fully elucidate the reactivity profile of TFBX and to explore its application in the synthesis of a broader range of drug targets. As the demand for sophisticated, fluorine-containing pharmaceuticals continues to grow, reagents like TFBX will undoubtedly play an increasingly critical role in enabling the next generation of drug discovery.

References

-

Sakthivel, K. et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc, 2022(7), 138-165. [Link]

-

Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

-

Taylor, S. D. et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1-9. [Link]

-

Macmillan Group. (2003). The Chemistry of Hypervalent Iodine. [Link]

-

Pike, V. W. (2017). Hypervalent aryliodine compounds as precursors for radiofluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 30-49. [Link]

-

O'Connor, C. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Cardiff University. [Link]

-

Ishii, J. et al. (2023). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Synthetic Organic Chemistry, Japan, 81(1), 2-13. [Link]

-

Mlostoń, G. & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(12), 2029. [Link]

-

O'Connor, C. et al. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Chemical Communications, 57(55), 6704-6707. [Link]

- Google Patents. (Year). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

O'Connor, C. et al. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. ORCA - Cardiff University. [Link]

-

Synthonix. (n.d.). 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. [Link]

- Google Patents. (Year). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

Weber Lab. (n.d.). 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. [Link]

-

ChemBK. (n.d.). 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 1-oxide. [Link]

-

Drug Intermediate. (n.d.). 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. [Link]

- Google Patents. (Year). Synthesizing method of 2,3,4,5,6-pentafluorobenzoic acid.

-

SynGen Inc. (n.d.). 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 6. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 7. Synthonix, Inc > 954373-94-5 | 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one [synthonix.com]

- 8. 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one | 954373-94-5 [chemicalbook.com]

- 9. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

solubility of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one in organic solvents

An In-depth Technical Guide to the Solubility of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one

Introduction: Unveiling a Specialized Hypervalent Iodine Reagent

4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one is a highly specialized hypervalent iodine(V) compound. Structurally, it is a fluorinated analog of the well-known oxidizing agent 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX).[1] Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, prized for their unique reactivity as oxidants and their environmentally benign nature compared to many heavy-metal-based reagents.[2][3] They operate through mechanisms often compared to transition metals, involving ligand exchange and reductive elimination.[2]

The introduction of a tetrafluorinated benzene ring is a deliberate structural modification designed to modulate the reagent's electronic properties and, consequently, its reactivity and physical characteristics. Understanding the solubility of this compound is of paramount importance for its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in product purification and process scale-up. This guide provides a detailed examination of the structural factors governing the solubility of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one and offers a robust experimental framework for its quantitative determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one include a polar hypervalent iodine core, a hydroxyl group capable of hydrogen bonding, a carbonyl group, and an electron-deficient perfluorinated aromatic ring.

Caption: Molecular structure of the title compound.

The bonding at the iodine center is best described by the concept of a three-center-four-electron (3c-4e) bond, which is highly polarized, longer, and weaker than a standard covalent bond.[2][4] This "hypervalent bond" is responsible for the high electrophilic reactivity of the reagent.[3]

In the solid state, hypervalent iodine compounds like IBX often form polymeric networks through intermolecular secondary I···O interactions. This can significantly decrease their solubility in many common organic solvents.[2][4] The presence of ortho-substituents can disrupt this polymeric network, leading to enhanced solubility.[2][4] It is plausible that the ortho-fluorine atom in the title compound serves this purpose, potentially increasing its solubility compared to its non-fluorinated counterpart.

Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | High | These solvents can effectively solvate the polar I-O and C=O bonds and can accept hydrogen bonds from the hydroxyl group. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Can act as both hydrogen bond donors and acceptors, interacting favorably with the reagent. However, reactivity is a potential concern. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Low to Moderate | THF may offer some solubility due to its polarity, but diethyl ether is likely a poor solvent. Polymerization has been noted for related reagents in THF.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents are of intermediate polarity and are often used for reactions with similar reagents like Togni reagent II.[6] |

| Aromatic | Toluene, Benzene | Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

| Aliphatic | Hexanes, Pentane | Insoluble | The significant polarity mismatch makes solubility highly unfavorable.[7] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[5]

Methodology: Isothermal Shake-Flask Protocol

This protocol aims to create a saturated solution at a specific temperature, from which the concentration of the dissolved solid can be accurately measured.

-

Preparation: Add an excess amount of solid 4,5,6,7-tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure that the system reaches equilibrium. A thermostatted shaker or rotator is ideal for this purpose.

-

Phase Separation: Cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours, permitting the excess solid to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pre-warmed pipette fitted with a filter (e.g., a syringe filter) to prevent the transfer of any undissolved solid particles.

-

Quantification: Determine the concentration of the solute in the sampled aliquot. A common and straightforward method is gravimetric analysis:

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas.

-

Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solid.

-

The solubility can then be expressed in units such as g/L or mol/L.

-

-

Validation: Repeat the experiment at least in triplicate to ensure the reproducibility and accuracy of the results.

Caption: Workflow for solubility determination.

Causality and Self-Validation in the Protocol

-

Expertise & Experience: The requirement for an excess of solid is non-negotiable; it is the only way to guarantee that the solution is truly saturated. The extended equilibration time acknowledges that dissolution can be a slow process, especially for complex crystalline solids.[5]

-

Trustworthiness: The protocol is self-validating. If repeated measurements yield consistent results, it provides high confidence in the data. The filtration step is a critical control to prevent overestimation of solubility due to the presence of suspended microcrystals.

Conclusion